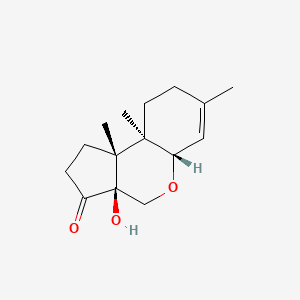
Sambucoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sambucoin: is a chemical compound with the molecular formula C15H22O3 . It is known for its unique structure, which includes multiple rings and functional groups such as ketones, hydroxyl groups, and ethers
Preparation Methods
Industrial Production Methods: Industrial production methods for Sambucoin are not well-documented. Given its complex structure, it is probable that production involves sophisticated chemical processes and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Sambucoin can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections.
Industry: Potential use in the development of new materials and chemical products.
Mechanism of Action
Sambucoin can be compared with other similar compounds, such as:
Galliano: An Italian liqueur with a similar anise flavor but different chemical structure.
Ouzo: A Greek anise-flavored spirit with a different composition.
Herbsaint: Another anise-flavored liquor with distinct properties.
Uniqueness: this compound’s unique combination of functional groups and ring structures sets it apart from these similar compounds
Comparison with Similar Compounds
- Galliano
- Ouzo
- Herbsaint
Properties
CAS No. |
90044-34-1 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3aS,5aS,9aR,9bR)-3a-hydroxy-7,9a,9b-trimethyl-1,2,4,5a,8,9-hexahydrocyclopenta[c]chromen-3-one |
InChI |
InChI=1S/C15H22O3/c1-10-4-6-13(2)12(8-10)18-9-15(17)11(16)5-7-14(13,15)3/h8,12,17H,4-7,9H2,1-3H3/t12-,13-,14+,15-/m0/s1 |
InChI Key |
ALCGWQGTELZSPT-XQLPTFJDSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@](CC1)([C@]3(CCC(=O)[C@]3(CO2)O)C)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(CCC(=O)C3(CO2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















